molecular formula C21H17Cl2NO6 B12154858 C21H17Cl2NO6

C21H17Cl2NO6

Cat. No.: B12154858
M. Wt: 450.3 g/mol
InChI Key: YRQBQYGXTWDHEN-UHFFFAOYSA-N
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Description

The compound with the molecular formula C21H17Cl2NO6 It is an impurity of Acemetacin, which is a non-steroidal anti-inflammatory drug (NSAID) used to treat and relieve osteoarthritis, rheumatoid arthritis, lower back pain, and post-operative pain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acemetacin EP Impurity C involves multiple steps, including the reaction of 3,4-dichlorobenzoyl chloride with 5-methoxy-2-methylindole in the presence of a base to form an intermediate. This intermediate is then reacted with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of Acemetacin EP Impurity C follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The production is carried out in cleanroom environments to prevent contamination.

Chemical Reactions Analysis

Types of Reactions

Acemetacin EP Impurity C undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with nucleophiles

Scientific Research Applications

Acemetacin EP Impurity C has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in Acemetacin formulations.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Acemetacin.

    Industry: Used in the quality control and assurance processes in the pharmaceutical industry .

Mechanism of Action

Acemetacin works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins that mediate inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    Acemetacin: The parent compound, used as an NSAID.

    Indomethacin: Another NSAID with a similar structure and mechanism of action.

    Diclofenac: A widely used NSAID with similar anti-inflammatory properties .

Uniqueness

Acemetacin EP Impurity C is unique due to its specific structure and role as an impurity in Acemetacin formulations. It serves as a critical reference standard for ensuring the quality and safety of Acemetacin products .

Properties

Molecular Formula

C21H17Cl2NO6

Molecular Weight

450.3 g/mol

IUPAC Name

2-[[2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-3-(4-chlorophenyl)propanoic acid

InChI

InChI=1S/C21H17Cl2NO6/c1-10-13-7-15(23)17(25)9-18(13)30-21(29)14(10)8-19(26)24-16(20(27)28)6-11-2-4-12(22)5-3-11/h2-5,7,9,16,25H,6,8H2,1H3,(H,24,26)(H,27,28)

InChI Key

YRQBQYGXTWDHEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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